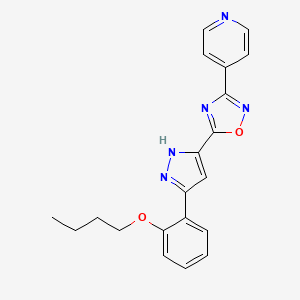
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Attachment of the butoxyphenyl group: This step involves the substitution reaction where the pyrazole ring is functionalized with a butoxyphenyl group using appropriate reagents and catalysts.
Formation of the oxadiazole ring: This can be synthesized by cyclization reactions involving nitrile oxides and hydrazides.
Attachment of the pyridine ring: The final step involves coupling the oxadiazole ring with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reactions.
化学反应分析
Types of Reactions
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Materials Science: It may exhibit unique electronic properties due to its conjugated structure, making it useful in electronic devices.
相似化合物的比较
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 5-(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
Uniqueness
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: is unique due to the presence of the butoxyphenyl group, which may impart distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets.
属性
IUPAC Name |
5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGADTRZWDVKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)
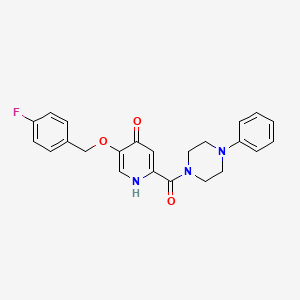
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)
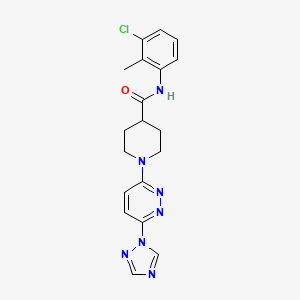
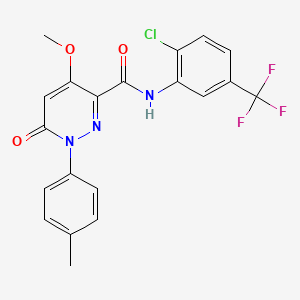
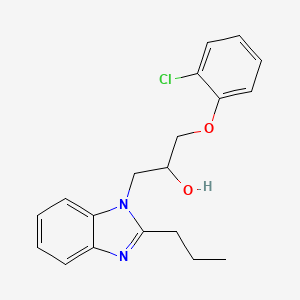
![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)
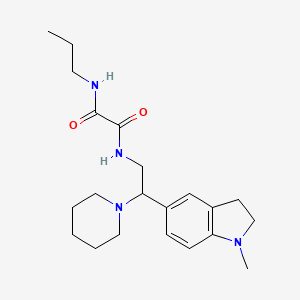
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)
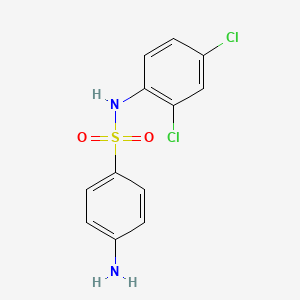
![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
